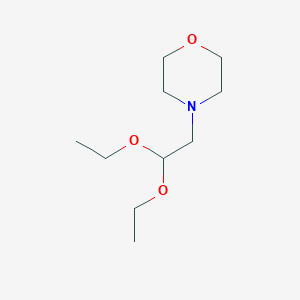

4-(2,2-Diethoxyethyl)morpholine

Descripción general

Descripción

4-(2,2-Diethoxyethyl)morpholine is a chemical compound with the molecular formula C₁₀H₂₁NO₃ and a molecular weight of 203.28 g/mol . It belongs to the category of morpholine derivatives, which are heterocyclic amines containing a ring structure composed of oxygen, nitrogen, and carbon atoms . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Diethoxyethyl)morpholine typically involves the reaction of morpholine with bromoacetaldehyde diethyl acetal in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures (around 120°C) for several hours . The reaction mixture is then worked up by dilution with ethyl acetate, followed by washing with water and brine to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as distillation or recrystallization to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

4-(2,2-Diethoxyethyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-(2,2-Diethoxyethyl)morpholine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that lead to the formation of biologically active molecules.

Key Pharmaceutical Uses:

- Synthesis of Active Pharmaceutical Ingredients (APIs): The compound can be utilized in the preparation of APIs due to its ability to undergo typical reactions associated with secondary amines, such as nucleophilic substitutions and acylations.

- Drug Design: The unique diethoxyethyl side chain enhances solubility and alters chemical reactivity, making it a valuable component in drug formulation strategies aimed at improving bioavailability.

Case Study:

In a study focused on the synthesis of novel morpholine derivatives, researchers demonstrated that modifications to the morpholine structure could significantly enhance selectivity against specific pathogens. This highlights the potential of this compound in developing targeted therapies for infectious diseases .

Organic Synthesis

The compound is recognized for its utility as a building block in organic synthesis. Its reactivity profile allows it to be involved in various chemical transformations.

Key Organic Synthesis Applications:

- Enamine Formation: this compound can be used to generate enamines, which are valuable intermediates in organic synthesis.

- Synthesis of Complex Molecules: The compound's ability to participate in diverse reactions makes it suitable for constructing complex organic frameworks.

Data Table: Reaction Types and Products

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with electrophiles | Various amine derivatives |

| Acylation | Forms amides with acyl chlorides | Acylated morpholine derivatives |

| Cyclization | Forms cyclic compounds | Bicyclic structures |

Agricultural Applications

In agriculture, derivatives of morpholine have been employed as fungicides and other agrochemicals. While specific applications of this compound in agriculture are less documented, its structural relatives are known for their efficacy.

Key Agricultural Uses:

- Fungicides: Morpholine derivatives inhibit ergosterol biosynthesis in fungi, which is critical for their growth and reproduction.

- Emulsifiers: The compound may serve as an emulsifying agent in agricultural formulations.

Mecanismo De Acción

The mechanism of action of 4-(2,2-Diethoxyethyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions .

Comparación Con Compuestos Similares

4-(2,2-Diethoxyethyl)morpholine can be compared with other morpholine derivatives, such as:

Morpholine: The parent compound with a simpler structure.

4-(2-Hydroxyethyl)morpholine: A derivative with a hydroxyethyl group instead of diethoxyethyl.

4-(2-Methoxyethyl)morpholine: A derivative with a methoxyethyl group.

Actividad Biológica

4-(2,2-Diethoxyethyl)morpholine, with the chemical formula CHNO, is an organic compound characterized by a morpholine ring and a diethoxyethyl side chain. This compound exhibits unique physical and chemical properties due to its structure, which includes a secondary amine. It appears as a colorless to pale yellow liquid and is soluble in various organic solvents. The morpholine ring contributes to its reactivity, particularly in nucleophilic substitution reactions common to secondary amines .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Its secondary amine functionality allows it to participate in hydrogen bonding and nucleophilic attacks, potentially influencing enzyme activity and receptor interactions. The diethoxyethyl side chain enhances its solubility and may affect its pharmacokinetic properties, making it a candidate for drug design and formulation .

Case Studies

-

Synthesis and Evaluation of Morpholine Derivatives :

A study investigated the synthesis of morpholine derivatives, including those with alkyl substitutions similar to this compound. The derivatives were evaluated for their biological activities against specific bacterial strains. Results indicated that structural modifications significantly impacted their efficacy . -

Toxicological Assessments :

Toxicological studies on morpholine derivatives revealed that some compounds could induce cytotoxic effects at high concentrations. This underscores the importance of dosage and structural characteristics in determining biological outcomes .

Data Table: Properties and Biological Activities

| Property/Activity | Description |

|---|---|

| Chemical Structure | CHNO |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents |

| Reactivity | Typical reactions of secondary amines (nucleophilic substitution) |

| Potential Applications | Antimicrobial agents, drug synthesis intermediates |

Propiedades

IUPAC Name |

4-(2,2-diethoxyethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-3-13-10(14-4-2)9-11-5-7-12-8-6-11/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCDHXBTGQLOBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1CCOCC1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289935 | |

| Record name | 4-(2,2-Diethoxyethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3616-59-9 | |

| Record name | 3616-59-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,2-Diethoxyethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-MORPHOLINOACETALDEHYDE DIETHYLACETAL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.